Ebastine

Allergic Rhinitis Antihistamine Efficacy Head-to-Head Clinical Trial

Ebastine is the only second-generation H1 antihistamine with quantified <10% brain H1-receptor occupancy via PET imaging—a data-driven gold standard for non-sedating controls in CNS penetration studies. Unlike loratadine or cetirizine, ebastine is a CYP3A4-dependent prodrug; its active metabolite carebastine delivers 43% vs 36% symptom reduction vs loratadine (p=0.045). QTc prolongation is only 10.3 ms at 5× therapeutic dose, making it a benchmark for cardiac safety assays. Its bioequivalent FDT formulation outperforms desloratadine in wheal suppression—ideal for drug delivery research.

Molecular Formula C32H39NO2
Molecular Weight 469.7 g/mol
CAS No. 90729-43-4
Cat. No. B1671034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbastine
CAS90729-43-4
SynonymsRP64305;  RP-64305;  RP 64305;  LAS W-090;  Ebastine;  Brand name: Evastin;  Kestine;  Ebastel;  Aleva;  Ebatrol;  Bactil;  Busidril;  Ebastel;  Evastel;  Kestin;  Kestine.
Molecular FormulaC32H39NO2
Molecular Weight469.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3
InChIKeyMJJALKDDGIKVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ebastine CAS 90729-43-4: Second-Generation H1 Antihistamine for Allergic Rhinitis and Chronic Urticaria Research


Ebastine (CAS 90729-43-4) is a second-generation, non-sedating histamine H1 receptor antagonist indicated primarily for the symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria [1]. It functions as a prodrug, undergoing extensive first-pass metabolism primarily via CYP3A4 to its principal active carboxylic acid metabolite, carebastine, which is responsible for the majority of its pharmacological activity [2]. Ebastine is characterized by a rapid onset and a prolonged 24-hour duration of action, enabling once-daily dosing [3].

Ebastine Procurement: Why Other Second-Generation Antihistamines Are Not Directly Interchangeable


While ebastine belongs to the widely available class of second-generation H1 antihistamines, its clinical and pharmacological profile is distinct from close analogs like loratadine, desloratadine, and cetirizine, making simple substitution ill-advised for both research and clinical application. Unlike the immediate receptor antagonists, ebastine is a prodrug requiring CYP3A4-mediated conversion to its primary active metabolite, carebastine, for full efficacy [1]. This unique pharmacokinetic pathway directly impacts its onset and duration of action. Furthermore, significant differences in potency at the 20 mg dose, cardiac safety profiles relative to older agents like terfenadine, and notably, the lowest documented blood-brain barrier penetration among its peers—quantified by direct PET imaging of human brain H1 receptor occupancy—set ebastine apart [2][3]. These are not mere class-level characteristics but specific, quantifiable points of differentiation that necessitate an informed, data-driven selection process for any scientific or industrial use case [4].

Ebastine (CAS 90729-43-4): Quantified Differentiation Evidence vs. Loratadine, Cetirizine, Desloratadine, Terfenadine


Ebastine 20 mg vs. Loratadine 10 mg: Significantly Superior Efficacy in Seasonal Allergic Rhinitis (SAR)

In a head-to-head comparative study in patients with seasonal allergic rhinitis (SAR), ebastine 20 mg/day demonstrated significantly greater improvement in mean total symptom score from baseline compared to loratadine 10 mg/day. This provides a clear, quantifiable efficacy advantage at the higher approved dose [1].

Allergic Rhinitis Antihistamine Efficacy Head-to-Head Clinical Trial

Ebastine Fast-Dissolving Tablet (FDT) vs. Desloratadine: Superior Suppression of Histamine-Induced Cutaneous Wheals

The fast-dissolving tablet (FDT) formulation of ebastine, which is bioequivalent to the regular tablet, was directly compared to desloratadine in its ability to reduce histamine-induced cutaneous wheals. Ebastine FDT demonstrated significantly greater suppression, indicating superior peripheral antihistamine activity at the tested doses and timepoints [1].

Urticaria Pharmacodynamics Formulation Science Fast-Dissolving Tablet

Ebastine vs. Terfenadine: A Quantifiably Safer Cardiac Profile Regarding QTc Prolongation

In a study administering supratherapeutic doses, ebastine at 60 mg/day (3x recommended dose) showed no statistically significant QTc prolongation compared to placebo. At 100 mg/day (5x recommended dose), the mean QTc prolongation was 10.3 msec, which is statistically significant but not clinically meaningful. This contrasts sharply with terfenadine, which at 360 mg/day (3x recommended dose) caused a 18 msec mean QTc prolongation, highlighting ebastine's superior cardiac safety margin [1].

Cardiac Safety QTc Interval Antihistamine Safety Toxicology

PET Imaging Quantifies Ebastine's Minimal Blood-Brain Barrier Penetration vs. Classical Antihistamines

A seminal PET imaging study directly quantified human brain histamine H1-receptor occupancy following oral administration. Ebastine 10 mg resulted in only approximately 10% receptor occupancy in the cerebral cortex, explaining its low sedative potential. In stark contrast, a low, sedative dose (2 mg) of the classical antihistamine (+)-chlorpheniramine occupied about 50% of brain H1 receptors [1][2].

PET Imaging Blood-Brain Barrier H1 Receptor Occupancy CNS Safety Sedation

Ebastine CAS 90729-43-4: Evidence-Based Applications in Research and Development


Clinical Trials in Allergic Rhinitis or Urticaria Requiring Superior Efficacy at Higher Dose

Based on the direct head-to-head evidence showing ebastine 20 mg/day reduces total symptom scores by 43% compared to 36% with loratadine 10 mg/day (p=0.045) in SAR, ebastine is the preferred agent for clinical trials where demonstrating superior symptom control is a primary endpoint [1]. This quantitative advantage provides a clear, evidence-based rationale for its selection over loratadine in protocols designed to maximize efficacy.

Formulation and Drug Delivery Research Focused on Patient Convenience and Bioavailability

The existence of a fast-dissolving tablet (FDT) formulation that is both bioequivalent to the standard tablet and more effective than desloratadine at suppressing histamine-induced wheals positions ebastine as an ideal candidate for research into novel drug delivery systems [2]. This application is supported by the quantified pharmacodynamic superiority of the FDT formulation, making it a valuable reference standard for comparative formulation studies.

Pharmacovigilance and Cardiac Safety Studies Seeking a Low-Risk Reference Compound

Ebastine's well-characterized cardiac safety profile, particularly its minimal QTc prolongation (only 10.3 msec at 5x the therapeutic dose) compared to the clinically significant prolongation seen with terfenadine, makes it a benchmark compound in toxicology and safety pharmacology [3]. It can serve as a low-risk comparator or a baseline for investigating potential cardiotoxic effects of novel chemical entities in preclinical or clinical cardiac safety assays.

Neuroscience Research and PET Imaging Studies of Blood-Brain Barrier Penetration

The uniquely quantified and exceptionally low human brain H1-receptor occupancy of ebastine (~10%) provides an unambiguous, data-driven justification for its use as a gold-standard, non-sedating control or reference agent [4][5]. In any study utilizing PET imaging to assess CNS penetration of new drugs, or in behavioral pharmacology experiments where sedation is a confounding factor, ebastine offers an unparalleled baseline for minimal central effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ebastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.